molecular formula C9H14ClNS B6297840 (R)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride CAS No. 368447-79-4

(R)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride

Cat. No.: B6297840
CAS No.: 368447-79-4
M. Wt: 203.73 g/mol
InChI Key: FKRRLYWDTZYAKM-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is a chiral amine compound with a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-(methylthio)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction of the amine group can lead to the formation of the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alkanes.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of chiral amines and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group and the chiral amine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-(3-(Methylthio)phenyl)ethan-1-amine: The non-chiral version of the compound.

    1-(3-(Methylthio)phenyl)ethanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties compared to its enantiomer or non-chiral analogs.

Properties

CAS No.

368447-79-4

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

(1R)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1

InChI Key

FKRRLYWDTZYAKM-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)SC)N.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)SC)N.Cl

Origin of Product

United States

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